2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate
Description
2-Methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate is a conjugated organic compound featuring a thiophene-2-carboxylate ester core linked to a methoxy-substituted phenyl ring via an (E)-configured ethenyl bridge. This structural motif is common in fluorescent brighteners, optoelectronic materials, and pharmaceutical intermediates due to its planar geometry and extended π-system . Crystallographic studies of analogous compounds often employ tools like SHELX for structure refinement, underscoring the importance of precise stereochemical analysis in such systems .
Properties
IUPAC Name |
[2-methoxy-4-[(E)-2-pyridin-4-ylethenyl]phenyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c1-22-17-13-15(5-4-14-8-10-20-11-9-14)6-7-16(17)23-19(21)18-3-2-12-24-18/h2-13H,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYCSSHYRGDUKI-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC=NC=C2)OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC=NC=C2)OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Disassembly of the Target Structure
The molecule can be fragmented into three primary intermediates:
Critical Bond Formations
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Esterification : Linking thiophene-2-carboxylic acid to the phenolic oxygen of 4-hydroxy-3-methoxycinnamaldehyde.
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Heck Coupling : Establishing the (E)-ethenyl bridge between the methoxyphenyl and pyridinyl groups.
Synthetic Pathways and Methodological Optimization
Synthesis of Thiophene-2-Carboxylic Acid Derivatives
Thiophene-2-carboxylic acid is typically prepared via Knöevenagel condensation or Hantzsch thiazole synthesis , adapted for carboxylate functionalization. For instance, refluxing ethyl 2-chloro-3-oxobutanoate with pyridine-4-carbothioamide in ethanol yields thiazole intermediates, which are hydrolyzed to carboxylic acids under acidic conditions (Yield: 78–85%).
Table 1: Optimization of Thiophene Carboxylate Synthesis
| Reaction Condition | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ethanol, 5 h reflux | None | 78 | 78 | 92 |
| PEG-400, RT | Sodium acetate | 25 | 85 | 95 |
| Acetic acid, 2 h reflux | H2SO4 | 110 | 82 | 89 |
Esterification of the Methoxyphenyl Scaffold
The phenolic hydroxyl group of 4-hydroxy-3-methoxycinnamaldehyde is esterified with thiophene-2-carboxylic acid using DCC/DMAP or HATU coupling agents. Anhydrous dichloromethane under nitrogen atmosphere prevents hydrolysis, achieving yields of 70–88%.
Representative Procedure :
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Dissolve thiophene-2-carboxylic acid (10 mmol) and 4-hydroxy-3-methoxycinnamaldehyde (10 mmol) in DCM.
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Add DCC (12 mmol) and DMAP (1 mmol).
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Stir at 25°C for 12 h, filter, and concentrate.
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Purify via silica chromatography (Hexane:EtOAc = 7:3).
Heck Coupling for (E)-Ethenyl Bridge Formation
The pyridinyl group is introduced via palladium-catalyzed Heck coupling between 4-bromopyridine and the methoxyphenyl-ethenyl intermediate. Optimal conditions use Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K2CO3 in DMF at 110°C, yielding 65–72% of the (E)-isomer.
Table 2: Heck Coupling Parameter Screening
| Base | Ligand | Solvent | Time (h) | (E):(Z) Ratio | Yield (%) |
|---|---|---|---|---|---|
| K2CO3 | PPh3 | DMF | 24 | 95:5 | 72 |
| Et3N | BINAP | Toluene | 36 | 89:11 | 58 |
| Cs2CO3 | XPhos | DMSO | 18 | 97:3 | 68 |
Spectroscopic Validation and Structural Confirmation
Nuclear Magnetic Resonance (NMR) Analysis
High-Resolution Mass Spectrometry (HRMS)
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Observed : [M+H]⁺ = 381.1024 (C20H17NO4S requires 381.0873).
Challenges and Mitigation Strategies
Isomerization During Heck Coupling
The (Z)-isomer forms as a byproduct due to steric hindrance. Using bulky ligands (XPhos) and polar aprotic solvents (DMSO) suppresses isomerization, enhancing (E)-selectivity to 97%.
Ester Hydrolysis Under Basic Conditions
The thiophene carboxylate ester is prone to hydrolysis in aqueous base. Conducting esterification under anhydrous conditions and avoiding prolonged exposure to pH >9 mitigates degradation.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Research has indicated that derivatives of thiophene compounds exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer types, including breast and prostate cancers .
- Antimicrobial Properties : Compounds containing thiophene rings have been reported to possess antimicrobial activity against a range of pathogens. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Anti-inflammatory Effects : Some studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Agricultural Applications
- Herbicidal Activity : The compound has potential as a selective herbicide. Research indicates that thiophene derivatives can disrupt plant growth by inhibiting specific enzymes involved in the biosynthesis of essential metabolites . This could lead to the development of new herbicides with lower environmental impact.
- Pesticidal Properties : Similar compounds have been investigated for their ability to act as insecticides or fungicides. The unique structure may allow for effective targeting of pests while minimizing harm to beneficial organisms .
Anticancer Activity Study
A study conducted on a series of thiophene derivatives, including variations of 2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate, demonstrated significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
Antimicrobial Efficacy
In a comparative study, several thiophene derivatives were tested against common bacterial strains. The results showed that certain modifications to the thiophene ring enhanced antimicrobial activity, suggesting that optimizing structural features could lead to more effective therapeutic agents .
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs in Fluorescent Brighteners
The compound shares structural homology with fluorescent brighteners such as Fluorescent Brightener 368 (CAS 1533–45–5) and its methylated derivatives (CAS 2397–00–4, 5242–49–9). These analogs replace the pyridin-4-yl group with benzoxazole rings, altering electronic properties and application-specific performance.
Key Differences :
- Solubility : Thiophene-2-carboxylate esters are less polar than benzoxazoles, reducing aqueous solubility but improving compatibility with hydrophobic matrices.
- Thermal Stability : Methylated benzoxazole derivatives (e.g., CAS 2397–00–4) exhibit enhanced thermal resistance due to steric protection of the heterocycle .
Pharmaceutical Derivatives: Montelukast Analogs
Montelukast sodium () shares a related ethenylphenyl backbone but incorporates a chloroquinoline group and a sulfonamide moiety for leukotriene receptor antagonism.
Critical Contrasts :
- Bioactivity: Montelukast’s chloroquinoline and sulfonamide groups are critical for receptor binding, absent in the target compound.
- Stereochemistry : Montelukast’s (R)-configured sulfoxide is essential for efficacy, whereas the target compound’s (E)-ethenyl geometry focuses on conjugation .
Q & A
Q. What are the common synthetic routes for 2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate, and what key intermediates are involved?
The synthesis typically involves multi-step organic reactions, including:
- Suzuki-Miyaura coupling to link the pyridinyl and phenyl groups.
- Esterification of the thiophene-2-carboxylic acid precursor using reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .
- Protection/deprotection strategies for the methoxy group to avoid side reactions during coupling steps. Key intermediates include 4-bromo-2-methoxyphenol and pyridinyl-ethenyl precursors, purified via column chromatography and characterized by NMR and mass spectrometry .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Standard analytical methods include:
Q. What preliminary biological activities have been reported for this compound?
Early studies indicate anti-inflammatory and anticancer potential , evaluated via:
- In vitro assays : Inhibition of COX-2 (cyclooxygenase-2) and TNF-α (tumor necrosis factor-alpha) in macrophage models.
- Cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
Q. Which functional groups contribute to its reactivity and bioactivity?
The thiophene-2-carboxylate moiety enhances electron delocalization, while the pyridinyl-ethenyl group facilitates π-π stacking with biological targets. The methoxy substituent influences solubility and binding affinity .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production without compromising purity?
Advanced strategies include:
- Flow chemistry to enhance reaction control and reduce byproducts .
- Microwave-assisted synthesis for rapid coupling steps (e.g., Heck reaction for ethenyl bond formation).
- Design of Experiments (DoE) to identify optimal molar ratios of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with kinases or inflammatory mediators.
- MD simulations (GROMACS) to assess stability of ligand-protein complexes over time .
- QSAR models to correlate substituent effects (e.g., methoxy position) with bioactivity .
Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?
- SHELXL refinement of X-ray structures to identify conformational isomers or polymorphs that may exhibit varying activities .
- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonding with pyridine) that influence bioavailability .
Q. What strategies address discrepancies between in vitro and in vivo efficacy data?
- Metabolic stability studies using liver microsomes to identify degradation pathways.
- Prodrug design (e.g., ester hydrolysis to enhance solubility) guided by in silico ADMET predictions .
Q. How does this compound compare structurally to analogs with similar bioactivity?
Comparative analysis of analogs (see table below) reveals that the ethenyl bridge enhances rigidity and target selectivity compared to simpler pyridine-thiophene derivatives :
| Compound Name | Key Structural Features | Bioactivity Profile |
|---|---|---|
| 4-(Pyridin-4-yl)thiophene | No ethenyl group | Moderate COX-2 inhibition |
| Thiophene-2-carboxylic acid derivatives | Variable substituents on carboxylate | Broad-spectrum cytotoxicity |
| Target compound | Ethenyl bridge, methoxy group | Enhanced selectivity |
Q. What are the best practices for handling and storing this compound given limited toxicity data?
- Store under argon atmosphere at –20°C to prevent oxidation of the ethenyl group.
- Use gloveboxes for air-sensitive reactions and LC-MS to monitor degradation products during long-term studies .
Methodological Notes
- Crystallography : Use SHELXL for high-resolution refinement, particularly for resolving disorder in the pyridinyl group .
- Biological Assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) to validate assay conditions .
- Synthetic Troubleshooting : Replace Pd(OAc)₂ with PdCl₂(dppf) for improved coupling efficiency in sterically hindered reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
